molecular formula C8H9BrN2 B13603809 5-(Azetidin-3-yl)-2-bromopyridine

5-(Azetidin-3-yl)-2-bromopyridine

Cat. No.: B13603809
M. Wt: 213.07 g/mol
InChI Key: OYSILEZLEKEGMV-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-2-bromopyridine is a heterocyclic compound that contains both a pyridine ring and an azetidine ring. The presence of these two rings makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The bromine atom at the 2-position of the pyridine ring provides a reactive site for further functionalization, making this compound versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

For industrial-scale production, a green and cost-effective synthesis method is preferred. One such method involves the use of commercially available starting materials and environmentally friendly reagents. For example, the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile employs benzylamine and a green oxidation reaction in a microchannel reactor . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-2-bromopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Cross-Coupling Reactions: Catalyzed by palladium complexes in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution Reactions: Yield substituted pyridine derivatives.

    Oxidation Reactions: Yield N-oxides.

    Reduction Reactions: Yield amines.

    Cross-Coupling Reactions: Yield biaryl compounds.

Scientific Research Applications

5-(Azetidin-3-yl)-2-bromopyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-yl)-2-bromopyridine is unique due to the presence of both a pyridine ring and an azetidine ring, which provides a combination of reactivity and stability. The bromine atom at the 2-position of the pyridine ring allows for versatile functionalization, making it a valuable intermediate in various chemical reactions and applications .

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

5-(azetidin-3-yl)-2-bromopyridine

InChI

InChI=1S/C8H9BrN2/c9-8-2-1-6(5-11-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2

InChI Key

OYSILEZLEKEGMV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CN=C(C=C2)Br

Origin of Product

United States

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